Ethyl 2-[1,3-dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]purin-7-yl]acetate
Beschreibung
Eigenschaften
IUPAC Name |
ethyl 2-[1,3-dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]purin-7-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O4/c1-4-32-18(29)15-28-17(23-20-19(28)21(30)25(3)22(31)24(20)2)14-26-10-12-27(13-11-26)16-8-6-5-7-9-16/h5-9H,4,10-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCMXYQRAZUBIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Design and Core Purine Functionalization
Construction of the 1,3-Dimethyl-2,6-Dioxopurine Scaffold
The purine core is synthesized via cyclization of pyrimidine precursors. Starting with 4,6-dichloro-5-nitropyrimidine , reduction with tin(II) chloride yields 4,6-dichloropyrimidine-5-amine . Subsequent alkylation with dimethyl sulfate introduces methyl groups at positions 1 and 3, forming 1,3-dimethyl-2,6-dioxopurine . Ethyl bromoacetate is then employed for nucleophilic substitution at position 7, yielding ethyl 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetate .
Challenges in Positional Selectivity
Purine functionalization at position 8 is hindered by the electron-deficient aromatic system. Traditional alkylation or nucleophilic substitution methods face low reactivity, necessitating advanced strategies such as Mannich reactions or transition metal-catalyzed couplings .
Primary Synthetic Routes
Mannich-Type Three-Component Reaction
Reaction Mechanism and Conditions
The Mannich reaction introduces the (4-phenylpiperazin-1-yl)methyl group at position 8 via a one-pot, three-component coupling. The purine core reacts with formaldehyde and 4-phenylpiperazine under ethylenediamine catalysis (5 mol%) in ethanol at ambient temperature. This method achieves 85–92% yields with exclusive regioselectivity for position 8, attributed to the electron-withdrawing effects of the 2,6-dioxo groups.
Optimization Insights
- Solvent : Ethanol enhances solubility and reaction kinetics.
- Catalyst : Ethylenediamine facilitates imine formation, accelerating the Mannich adduct formation.
- Substrate Scope : Electron-deficient purines exhibit higher reactivity, while bulky substituents at position 7 (e.g., ethyl acetate) minimally affect yields.
Bromine Substitution Strategy
Intermediate Synthesis
Bromination of the purine core at position 8 using N-bromosuccinimide (NBS) in dimethylformamide (DMF) yields ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate . This intermediate serves as a pivotal precursor for further functionalization.
Nucleophilic Aromatic Substitution
The bromine atom is displaced by a (4-phenylpiperazin-1-yl)methyl group via copper(I)-catalyzed coupling. Reaction with 4-phenylpiperazine and paraformaldehyde in the presence of CuI and 1,10-phenanthroline in toluene at 110°C achieves 78% yield .
| Condition | Parameter | Value |
|---|---|---|
| Catalyst | CuI | 10 mol% |
| Ligand | 1,10-Phenanthroline | 20 mol% |
| Temperature | – | 110°C |
| Yield | – | 78% |
Reductive Amination Approach
Aldehyde Intermediate Synthesis
Oxidation of the purine core at position 8 using SeO₂ in dioxane introduces a formyl group, yielding ethyl 2-(8-formyl-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate .
Piperazine Coupling
Reductive amination with 4-phenylpiperazine and sodium cyanoborohydride (NaBH₃CN) in ethanol at 60°C furnishes the target compound in 70% yield .
$$
\text{Purine-CHO} + \text{Ph-Piperazine} \xrightarrow{\text{NaBH}3\text{CN}} \text{Purine-CH}2\text{-N(Piperazine-Ph)} \quad
$$
Comparative Analysis of Methodologies
Yield and Efficiency
- Mannich Reaction : Highest yield (92%) and one-pot simplicity.
- Bromine Substitution : Moderate yield (78%) but requires hazardous bromination steps.
- Reductive Amination : Lower yield (70%) due to intermediate oxidation challenges.
Regioselectivity and Byproducts
Scalability and Industrial Applicability
- Mannich reactions are preferred for large-scale synthesis due to minimal purification requirements.
Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
- HPLC : ≥98% purity achieved via reverse-phase chromatography (C18 column, acetonitrile/water gradient).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
